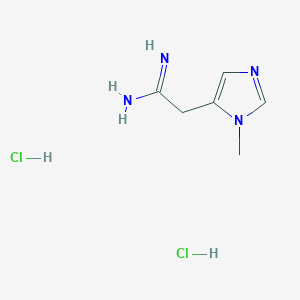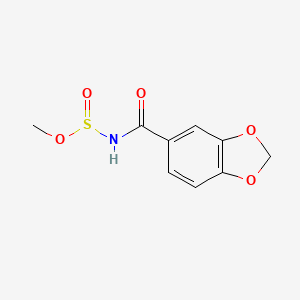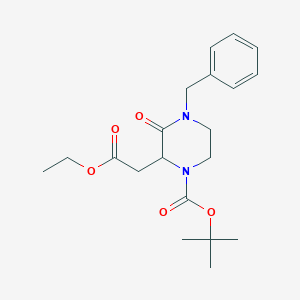
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride
Übersicht
Beschreibung
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride typically involves the following steps:
Formation of 1-Methyl-1H-imidazole: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Ethanimidamide Group: The imidazole ring is then reacted with ethanimidamide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Formation of Dihydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale hydrogenation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is also common.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: The compound can be reduced to form ethylamine derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride is similar to other imidazole derivatives, such as:
Imidazole: The parent compound with two nitrogen atoms in the ring.
1-Methylimidazole: A methylated derivative of imidazole.
Ethanimidamide: A compound containing an ethanimidamide group.
Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the presence of both the imidazole ring and the ethanimidamide group, which contribute to its unique chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-10-4-9-3-5(10)2-6(7)8;;/h3-4H,2H2,1H3,(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXOUYDWPKXKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)


![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)

![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)





![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)
![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)

